molecular formula C15H20O B1296829 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 29020-85-7

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No.: B1296829
CAS No.: 29020-85-7
M. Wt: 216.32 g/mol
InChI Key: UXXKMBBUGFWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by its unique structure, which includes multiple methyl groups attached to a dihydronaphthalene core

Scientific Research Applications

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and methylating agents.

    Methylation: The naphthalene core undergoes methylation reactions to introduce the methyl groups at specific positions. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

    Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydronaphthalene structure. This step may involve the use of catalysts like palladium or nickel complexes.

    Oxidation: Finally, the compound is oxidized to introduce the ketone functional group at the desired position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles. For example, halogenation can introduce halogen atoms at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of more oxidized naphthalenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or functionalized naphthalenone derivatives.

Mechanism of Action

The mechanism of action of 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one: Lacks one methyl group compared to 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one.

    1,1,4,4,7,7-Hexamethyl-3,4-dihydronaphthalen-2(1h)-one: Contains an additional methyl group compared to this compound.

Uniqueness

This compound is unique due to its specific methylation pattern and the presence of a ketone functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,1,4,4,7-pentamethyl-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXKMBBUGFWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282722
Record name 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29020-85-7
Record name NSC27599
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.